molecular formula C17H20N2O5 B2420357 N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide CAS No. 1421453-66-8

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide

Cat. No. B2420357
CAS RN: 1421453-66-8
M. Wt: 332.356
InChI Key: LUENRILFRFAPDU-UHFFFAOYSA-N
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Description

The compound is an oxalamide derivative, which is a class of compounds characterized by the presence of an oxalamide group (-CON(C=O)-). It also contains furan-2-yl and 2-methoxy-5-methylphenyl groups, which are common in various organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxalamide group, along with the furan and phenyl rings. The exact 3D structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

Oxalamides, furans, and phenyl groups each have characteristic reactions. For example, oxalamides can undergo hydrolysis to form amines and oxalic acid. Furans can participate in electrophilic aromatic substitution reactions, and phenyl groups can undergo various reactions typical of aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A novel series of derivatives, including those structurally related to N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide, have been synthesized and evaluated for their pharmacological activities. The synthetic process involved Claisen Schmidt condensation and further reactions leading to compounds showing significant antidepressant and antianxiety activities in preclinical models (J. Kumar et al., 2017).

Novel Synthetic Approaches

Research on the synthesis of di- and mono-oxalamides from oxirane-2-carboxamides through novel rearrangement sequences has been developed, providing a new formula for both anthranilic acid derivatives and oxalamides. This methodological advancement highlights the compound's relevance in synthetic organic chemistry (V. Mamedov et al., 2016).

Enzymatic Inhibition for Therapeutic Potential

Compounds structurally similar to the focus compound have been evaluated as inhibitors of NQO2, an enzyme relevant in cancer chemotherapy and malaria treatment. These studies provide insight into the structure-activity relationship and the potential therapeutic applications of such compounds (Soraya Alnabulsi et al., 2018).

Catalytic Activity in Chemical Synthesis

The use of N,N'-Bisoxalamides, including compounds related to N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide, has been shown to enhance catalytic activity in Cu-catalyzed coupling reactions. This research underscores the compound's utility in facilitating complex organic synthesis (Subhajit Bhunia et al., 2017).

Detection of Toxic Anions

A study on a terbium-doped yttrium-based metal-organic framework incorporating furan derivatives demonstrated the potential for rapid visible detection of toxic anions in aqueous media. This highlights the applicability of furan derivatives in environmental monitoring and safety assessments (D. K. Singha et al., 2019).

properties

IUPAC Name

N-[3-(furan-2-yl)-3-hydroxypropyl]-N'-(2-methoxy-5-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-11-5-6-14(23-2)12(10-11)19-17(22)16(21)18-8-7-13(20)15-4-3-9-24-15/h3-6,9-10,13,20H,7-8H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUENRILFRFAPDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCC(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide

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